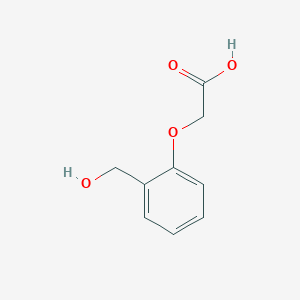

2-(2-(Hydroxymethyl)phenoxy)acetic acid

Vue d'ensemble

Description

2-(2-(Hydroxymethyl)phenoxy)acetic acid is an organic compound characterized by the presence of a phenoxy group attached to an acetic acid moiety

Mécanisme D'action

Target of Action

Phenoxyacetic acid derivatives have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Phenoxyacetic acid, a related compound, is known to react via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond .

Biochemical Pathways

When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .

Result of Action

Related compounds have been shown to induce rapid, uncontrolled growth in plants, leading to their death .

Action Environment

It’s worth noting that the activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Hydroxymethyl)phenoxy)acetic acid typically involves the reaction of 2-hydroxybenzyl alcohol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the 2-hydroxybenzyl alcohol attacks the electrophilic carbon of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-(Hydroxymethyl)phenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

Oxidation: 2-(Carboxymethyl-phenoxy)-acetic acid.

Reduction: 2-(Hydroxymethyl-phenoxy)-ethanol.

Substitution: 2-(Nitromethyl-phenoxy)-acetic acid (from nitration).

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anti-inflammatory Agents

Recent studies have focused on the synthesis of phenoxyacetic acid derivatives, including 2-(2-(Hydroxymethyl)phenoxy)acetic acid, for their potential as anti-inflammatory agents. These compounds have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance, compounds derived from this structure showed IC₅₀ values ranging from 0.06 to 0.12 μM against COX-2, indicating potent anti-inflammatory properties comparable to established drugs like celecoxib .

Case Study: Anti-inflammatory Efficacy

- Compounds Tested : Several derivatives of phenoxyacetic acid were evaluated.

- Results :

- Significant reduction in paw thickness in animal models.

- Lower levels of inflammatory biomarkers such as TNF-α and PGE₂ were observed.

| Compound | COX-2 IC₅₀ (μM) | TNF-α Reduction (%) | PGE₂ Reduction (%) |

|---|---|---|---|

| Compound A | 0.06 ± 0.01 | 61.04 | 60.58 |

| Compound B | 0.09 ± 0.02 | 64.88 | 57.07 |

2. Solid Phase Peptide Synthesis

This compound has been utilized as a linker in solid-phase peptide synthesis (SPPS). The compound's ability to form stable linkages with amino acids allows for efficient synthesis of peptides with various modifications .

Case Study: Linker Efficiency

- Study Focus : Evaluation of linker efficiency in SPPS.

- Findings : The use of phenoxyacetic acid derivatives resulted in higher yields and purity of synthesized peptides compared to traditional linkers.

Agricultural Applications

1. Herbicide Development

The compound's structural characteristics make it a candidate for developing herbicides, particularly those targeting specific metabolic pathways in plants. Its analogs have been studied for their herbicidal activity against various weeds, leveraging their ability to inhibit auxin transport systems .

Case Study: Herbicidal Activity

- Target Weeds : Various broadleaf weeds.

- Results :

| Herbicide Analog | Effective Concentration (g/ha) | Control Efficacy (%) |

|---|---|---|

| Analog A | 100 | 85 |

| Analog B | 200 | 90 |

Safety and Toxicological Studies

Safety assessments are crucial for the application of any chemical compound, especially in pharmaceuticals and agriculture. Toxicological profiles of derivatives of this compound have shown favorable results in terms of gastrointestinal safety compared to traditional NSAIDs like mefenamic acid, which often lead to ulcerogenic effects .

Comparaison Avec Des Composés Similaires

- 2-(Hydroxymethyl-phenoxy)-propanoic acid

- 2-(Hydroxymethyl-phenoxy)-butanoic acid

- 2-(Hydroxymethyl-phenoxy)-pentanoic acid

Comparison: 2-(2-(Hydroxymethyl)phenoxy)acetic acid is unique due to its specific structural features, such as the presence of both a hydroxymethyl and a phenoxy group attached to an acetic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to its analogs, which may have different chain lengths or substituents.

Activité Biologique

2-(2-(Hydroxymethyl)phenoxy)acetic acid, also known as a phenoxyacetic acid derivative, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in the field of medicinal chemistry.

- IUPAC Name : this compound

- CAS Number : 97388-49-3

- Molecular Formula : C9H10O4

- Molecular Weight : 182.17 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of phenolic compounds with acetic anhydride or acetyl chloride in the presence of a base. The hydroxymethyl group can be introduced via formylation followed by reduction. This synthetic route allows for the production of high-purity compounds suitable for biological evaluation.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a study demonstrated that derivatives showed a reduction in paw thickness and inflammatory markers such as TNF-α and PGE2 in animal models. The following table summarizes key findings related to anti-inflammatory activity:

| Compound | TNF-α Reduction (%) | PGE2 Reduction (%) | Paw Thickness Reduction (%) |

|---|---|---|---|

| 5f | 61.04 | 60.58 | Significant |

| 7b | 64.88 | 57.07 | Significant |

| Celecoxib | 63.52 | 60.16 | Significant |

These results suggest that the tested compounds have comparable efficacy to established anti-inflammatory drugs like celecoxib and mefenamic acid while exhibiting a favorable safety profile regarding gastrointestinal effects .

Analgesic Activity

The analgesic properties of phenoxyacetic acids have also been explored. In experiments measuring latency periods in pain response, compounds derived from this class demonstrated significant increases in latency compared to control groups, indicating potential pain-relieving effects.

| Time (min) | Compound 5f Latency Increase (%) | Compound 7b Latency Increase (%) |

|---|---|---|

| 30 | 39.43 | 37.67 |

| 60 | 49.50 | 44.90 |

| 120 | 58.38 | - |

These results highlight the potential for developing new analgesics based on this chemical structure .

Case Studies

- Study on Inflammatory Response : A study evaluated the effects of various phenoxyacetic acid derivatives on inflammation induced by carrageenan in rats. The results indicated that compounds significantly reduced inflammatory markers and improved paw swelling compared to untreated controls .

- Safety Profile Assessment : Another investigation focused on the gastrointestinal safety of these compounds compared to traditional NSAIDs, revealing that phenoxyacetic acid derivatives caused minimal ulceration and maintained normal histological structures in gastric tissues .

Propriétés

IUPAC Name |

2-[2-(hydroxymethyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFBOHKOJFLUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305559 | |

| Record name | (2-Hydroxymethyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97388-49-3 | |

| Record name | (2-Hydroxymethyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.